physical and chemical properties of 2-Bromo-1-(bromomethyl)-3-methylbenzene
physical and chemical properties of 2-Bromo-1-(bromomethyl)-3-methylbenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-1-(bromomethyl)-3-methylbenzene
Introduction
2-Bromo-1-(bromomethyl)-3-methylbenzene, also known by its synonym 2-bromo-6-methylbenzyl bromide, is a disubstituted toluene derivative with significant applications as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring two distinct bromine substituents—one on the aromatic ring and one on the methyl group—provides two reactive sites for sequential and selective chemical transformations. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, spectroscopic signature, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.
Compound Identification and Physical Properties
Accurate identification and understanding the physical characteristics of a chemical are foundational to its application in research and development.
Core Identifiers
A summary of the key identifiers for 2-Bromo-1-(bromomethyl)-3-methylbenzene is presented below.
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-2-(bromomethyl)-3-methylbenzene | [1] |
| Synonym | 2-Bromo-6-methylbenzyl bromide | [1] |
| CAS Number | 75366-10-8 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)Br)CBr | [1] |
| InChIKey | IBNHZINTTYTGJB-UHFFFAOYSA-N | [1] |
Physical Properties
The physical properties of 2-Bromo-1-(bromomethyl)-3-methylbenzene are critical for its handling, purification, and use in reactions. The data below is based on computed values and information from similar compounds.
| Property | Value | Notes |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 261.89928 Da | [1] |
| Monoisotopic Mass | 261.89928 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Chemical Profile and Reactivity
The synthetic utility of 2-Bromo-1-(bromomethyl)-3-methylbenzene stems from the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aromatic bromide. This allows for selective functionalization, making it a valuable building block in multi-step syntheses.
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Benzylic Bromide Reactivity : The C-Br bond of the bromomethyl group is highly susceptible to nucleophilic attack. This is due to the ability of the adjacent benzene ring to stabilize the resulting carbocation intermediate or the transition state of an Sₙ2 reaction. This site readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.
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Aromatic Bromide Reactivity : In contrast, the bromine atom attached directly to the benzene ring is relatively inert to standard nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental transformations in modern organic synthesis.
This dual reactivity allows for a modular approach to constructing complex molecules.
Caption: Reactivity profile of 2-Bromo-1-(bromomethyl)-3-methylbenzene.
Synthesis and Purification
The synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene typically involves the radical bromination of 2-bromo-1,3-dimethylbenzene. This selective functionalization of a benzylic C-H bond is a common strategy for producing benzyl bromides.
General Synthetic Protocol
A standard laboratory procedure involves the reaction of the starting material, 2-bromo-1,3-dimethylbenzene, with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[2]
Step-by-Step Methodology:
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Reaction Setup : To a solution of 2-bromo-1,3-dimethylbenzene in a suitable non-polar solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide and a catalytic amount of a radical initiator.[2]
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Initiation : Heat the reaction mixture to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as TLC or GC.[2]
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Workup : After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the non-polar solvent, is removed by filtration.
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Purification : The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 2-Bromo-1-(bromomethyl)-3-methylbenzene.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the two benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm. - A singlet for the three methyl protons (-CH₃) around δ 2.4-2.6 ppm. - A set of multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. |
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. - A signal for the methyl carbon (-CH₃) around δ 20-25 ppm. - Six distinct signals in the aromatic region (δ 120-140 ppm) for the benzene ring carbons. |
| IR Spectroscopy | - C-H stretching vibrations for sp³ hybridized carbons (methyl and methylene groups) just below 3000 cm⁻¹. - C-H stretching for sp² hybridized carbons (aromatic ring) just above 3000 cm⁻¹. - C=C stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring. - A strong C-Br stretching absorption in the fingerprint region, typically around 600-700 cm⁻¹.[3] |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 with relative intensities of approximately 1:2:1). - A prominent fragment ion corresponding to the loss of a bromine atom (M-Br)⁺. - Another significant fragment would be the tropylium-like ion resulting from the loss of the -CH₂Br group. |
Safety, Handling, and Storage
2-Bromo-1-(bromomethyl)-3-methylbenzene is classified as a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification
The compound is associated with the following GHS hazard statements based on available data.[1]
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H318: Causes serious eye damage[1]
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H335: May cause respiratory irritation[1]
Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, strict handling protocols are necessary.
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
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Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[4]
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Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[4]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
General Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[5]
Storage and Disposal
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
2-Bromo-1-(bromomethyl)-3-methylbenzene is a key synthetic intermediate whose value lies in the orthogonal reactivity of its two bromine substituents. A thorough understanding of its physical properties, chemical behavior, and safe handling procedures is essential for its effective and safe utilization in the synthesis of complex target molecules in the pharmaceutical and materials science industries. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this compound.
References
- BLD Pharm. (n.d.). 1-Bromo-3-(bromomethyl)benzene.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene Safety Data Sheet.
- PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-methylbenzene.
- PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbenzene.
- PubChem. (n.d.). 2-Bromo-1-ethyl-3-methylbenzene.
- ChemicalBook. (n.d.). 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.
- Sunway Pharm Ltd. (n.d.). 1-Bromo-3-(bromomethyl)-2-methylbenzene.
- Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.
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- 3. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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